molecular formula C21H24O5 B103988 Kadsurenone CAS No. 95851-37-9

Kadsurenone

Cat. No. B103988
CAS RN: 95851-37-9
M. Wt: 356.4 g/mol
InChI Key: VDYACOATPFOZIO-UBWHGVKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsurenone is a natural product isolated from the stems of Piper kadsura . This herb is used in traditional Chinese medicine for the relief of diseases such as asthma and rheumatoid arthritis . Kadsurenone has been demonstrated as a natural platelet-activating factor (PAF) inhibitor which could stop or diminish all unwanted reactions induced by PAF .


Synthesis Analysis

PAF can be synthesized within a variety of cells like platelets, macrophages, eosinophils, basophils, and endothelial cells by de novo or remodeling pathways and cause different physiological reactions .


Molecular Structure Analysis

The molecular formula of Kadsurenone is C21H24O5 . Its exact mass is 356.16 and its molecular weight is 356.418 .


Chemical Reactions Analysis

Kadsurenone has been found to have a significant effect on the processes of breast cancer (BC) cell migration and BC mediated osteoclastogenesis . It has been demonstrated that Kadsurenone may effectively attenuate each process by partially blocking the PAF/PTAFR signaling pathway .


Physical And Chemical Properties Analysis

Kadsurenone is a solid substance with a white to off-white color .

Scientific Research Applications

Platelet-Activating Factor (PAF) Receptor Antagonism

Kadsurenone is widely recognized for its specific antagonistic activity against platelet-activating factor (PAF), a potent mediator of inflammation, allergy, and anaphylaxis. It inhibits the binding of PAF to its receptor in a competitive and reversible manner, making it a valuable agent in studying inflammatory processes and potential therapeutic interventions in conditions such as asthma and various cardiovascular disorders (Shen et al., 1985). Studies have also pointed out the specific binding inhibition of PAF by kadsurenone, indicating a high affinity for PAF receptors (Hwang et al., 1986).

Pharmacokinetics and Interaction with Cyclosporin A

Research has delved into the pharmacokinetics of kadsurenone, particularly its hepatobiliary excretion mechanism, and its interaction with Cyclosporin A (CsA), a P-glycoprotein (P-gp) inhibitor. A study utilizing a microdialysis system coupled with HPLC reported the measurement of free-form kadsurenone in rat blood and bile to understand its excretion pathway. The study concluded that while kadsurenone undergoes hepatobiliary excretion, it might not be regulated by P-gp (Huang et al., 2009).

Neuroprotective Effects in Cerebral Ischemia

Kadsurenone has shown promise in neuroprotection, particularly in the context of cerebral ischemia. Studies using MRI and MRS have observed the neuroprotective effect of kadsurenone, noting significant reductions in infarct volume and alterations in metabolite concentrations indicative of neuronal health following cerebral ischemia/reperfusion. The findings suggest that kadsurenone, as a platelet-activating factor receptor antagonist, offers substantial neuroprotective effects (Wang, 2005).

Anti-inflammatory Effects in Acute Pancreatitis

Kadsurenone's role in modulating inflammatory mediators has been explored in the context of acute pancreatitis in rats. The compound was found to significantly reduce serum levels of inflammatory mediators such as PAF, TNF-α, and IL-6, thereby alleviating the damages to the pancreas and lung in the model of acute pancreatitis. This points to its potential therapeutic applications in inflammatory conditions (Geng, 2006).

properties

CAS RN

95851-37-9

Product Name

Kadsurenone

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1

InChI Key

VDYACOATPFOZIO-UBWHGVKJSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC

SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC

synonyms

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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